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Chromium--water (2/1)

Cat. No.: B14270643
CAS No.: 149960-69-0
M. Wt: 122.008 g/mol
InChI Key: FXDYEJLPVSKQTP-UHFFFAOYSA-N
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Description

Fundamental Concepts of Chromium Hydration and Aqua Ligands

When a chromium salt dissolves in water, the chromium ion becomes hydrated, surrounded by water molecules that act as Lewis bases, donating a pair of electrons to the metal ion to form a dative covalent bond. wikipedia.org This process leads to the formation of a coordination complex known as an aqua complex or hydrated ion. britannica.com The water molecules directly bonded to the central chromium ion constitute the first coordination sphere.

The strength of the interaction between the chromium ion and the water ligands leads to the formation of a structurally well-defined second coordination sphere. acs.org Strong hydrogen bonding, resulting from the polarization of the water molecules in the first sphere, attracts other water molecules to form this second layer. acs.org For the hexaaquachromium(III) ion, this second shell contains an average of 12.9 water molecules. acs.org The exchange of water molecules between this second coordination sphere and the bulk solvent is a rapid process. acs.org

Coordination to a positively charged chromium ion enhances the acidity of the hydrogen-containing water ligands. britannica.com As a result, chromium aqua complexes are acidic. For instance, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, acts as a weak acid in solution, comparable in strength to acetic acid. wikipedia.orglibretexts.org It donates a proton to a solvent water molecule, forming a hydroxo complex and a hydronium ion. wikipedia.orglibretexts.org

Overview of Chromium Oxidation States and Their Coordination Environments in Water

Chromium can exist in multiple oxidation states, ranging from -2 to +6. nih.gov The most common and stable oxidation states found in aqueous solutions are +2, +3, and +6. nih.govhomescience.netclu-in.org Each state exhibits a distinct coordination chemistry, forming aqua complexes with different structures, colors, and reactivities.

Chromium(II) [Cr(II)] : The +2 oxidation state is highly reducing and unstable in aqueous solution, readily oxidizing to the more stable +3 state. homescience.netclu-in.org The Cr(II) aqua ion, hexaaquachromium(II) or [Cr(H₂O)₆]²⁺, has an octahedral structure and imparts a characteristic blue color to solutions. wikipedia.org

Chromium(III) [Cr(III)] : This is the most stable oxidation state for chromium in aqueous solutions, both in acidic and alkaline conditions. nih.govhomescience.net The Cr(III) ion typically forms octahedral complexes. wikipedia.org The simplest aqua ion is hexaaquachromium(III), [Cr(H₂O)₆]³⁺, which has a violet-blue-grey color. libretexts.orgwikipedia.org However, solutions of Cr(III) salts are often green due to ligand exchange reactions where one or more water molecules are replaced by anions like chloride or sulfate (B86663) present in the solution. libretexts.orgwikipedia.orgchemguide.co.uk For example, dissolving anhydrous violet chromium(III) chloride in water initially forms a violet solution of [Cr(H₂O)₆]³⁺, which slowly turns green as chloride ions replace water ligands to form species like [CrCl(H₂O)₅]²⁺ and [CrCl₂(H₂O)₄]⁺. wikipedia.org Cr(III) complexes are known for being kinetically inert, meaning their ligand exchange reactions are very slow. nih.govstackexchange.com At a pH of 4 or higher, the aqua ligands in Cr(III) complexes undergo hydrolysis, leading to the formation of soluble and insoluble polymeric hydroxide (B78521) products. nih.gov

Chromium(IV) [Cr(IV)] : While less common, the +4 oxidation state can be prepared from aqueous solutions. For instance, the slow oxidation of aqueous chromium(III) ions by dichromate results in the precipitation of brown chromium(IV) oxide (CrO₂). homescience.net

Chromium(V) [Cr(V)] : This is a rare oxidation state for chromium in aqueous systems. homescience.net

Chromium(VI) [Cr(VI)] : The +6 oxidation state is also quite stable in water, provided no reducing agents are present. homescience.net It exists as oxyanions, and its form is highly dependent on pH and concentration. In acidic solutions, the orange dichromate ion (Cr₂O₇²⁻) predominates. britannica.comclu-in.org As the pH increases and the solution becomes more basic, the equilibrium shifts to the yellow chromate (B82759) ion (CrO₄²⁻). britannica.com Both chromate and dichromate feature tetrahedral arrangements of oxygen atoms around the chromium. nih.gov

Table 1: Properties of Common Chromium Aqua Species

Oxidation StateComplex Ion FormulaCoordination GeometryColor of Aqueous SolutionStability/Reactivity Notes
Cr(II)[Cr(H₂O)₆]²⁺OctahedralBlueStrongly reducing; quickly oxidizes to Cr(III). homescience.net
Cr(III)[Cr(H₂O)₆]³⁺Octahedral wikipedia.orgViolet-blue-grey libretexts.orgMost stable state in aqueous solutions. homescience.net Kinetically inert. nih.gov Solutions often appear green due to ligand substitution. wikipedia.org
Cr(VI)CrO₄²⁻ (Chromate) / Cr₂O₇²⁻ (Dichromate)Tetrahedral nih.govYellow / Orange clu-in.orgStable in the absence of reducing agents. homescience.net Form depends on pH. britannica.com Strong oxidant, especially at low pH. nih.gov

Historical Context and Evolution of Research in Chromium Aquo Systems

The study of chromium coordination compounds, including aqua complexes, played a significant role in the foundational development of coordination chemistry in the late 19th and early 20th centuries. researchgate.netnih.gov The distinct and varied colors of chromium compounds, which gave the element its name from the Greek word "chroma" meaning color, attracted early researchers. nih.govp2infohouse.org

Pioneering work by scientists like Alfred Werner established the fundamental concepts of coordination spheres and geometries, with chromium complexes serving as key examples. researchgate.net The existence of different colored Cr(III) chloride hydrates (violet and green) was explained by Werner's theory as hydration isomerism, where different numbers of water molecules and chloride ions occupy the inner coordination sphere. wikipedia.org

Over the 20th century, the development of new analytical techniques advanced the understanding of chromium aquo systems. Early studies relied on spectrophotometry to infer coordination numbers and geometries from light-absorption spectra. britannica.com The advent of fast-reaction techniques, such as those developed by Manfred Eigen, allowed for the characterization of ligand-substitution processes, including the rate of water exchange on labile aqua ions. researchgate.net More recently, methods like X-ray absorption spectroscopy and advanced computational modeling (like density functional theory) have provided detailed insights into the precise structures of aqua complexes, including the geometry of the first and second hydration shells and the nature of the bonding. acs.orgrsc.org These studies have confirmed the existence of various species in solution, such as planar square, trigonal bipyramidal, and distorted octahedral geometries for different chromium aqua and chloro complexes. rsc.orgrsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr2H2O B14270643 Chromium--water (2/1) CAS No. 149960-69-0

Properties

CAS No.

149960-69-0

Molecular Formula

Cr2H2O

Molecular Weight

122.008 g/mol

IUPAC Name

chromium;hydrate

InChI

InChI=1S/2Cr.H2O/h;;1H2

InChI Key

FXDYEJLPVSKQTP-UHFFFAOYSA-N

Canonical SMILES

O.[Cr].[Cr]

Origin of Product

United States

Synthetic Methodologies and Preparation of Chromium Aquo Complexes

Direct Synthesis Routes for Mononuclear Aquo Complexes

Mononuclear aquo complexes of chromium, specifically the hexaaquachromium(II) ([Cr(H₂O)₆]²⁺) and hexaaquachromium(III) ([Cr(H₂O)₆]³⁺) ions, are the cornerstone of chromium aqueous chemistry. Their synthesis typically involves the dissolution of simple chromium salts in water, where the water molecules readily coordinate to the metal center.

The preparation of the blue-colored hexaaquachromium(II) ion is often achieved through the reduction of a chromium(III) or chromium(VI) species in an acidic aqueous solution. A common laboratory method involves the use of zinc metal as a reducing agent with an acidified solution of a chromium(III) salt, such as chromium(III) chloride, or a dichromate salt. issr.edu.kh The reaction proceeds through the transient green chromium(III) state before yielding the final blue chromium(II) aquo complex. issr.edu.kh The synthesis must be carried out under an inert atmosphere, such as nitrogen, to prevent the rapid oxidation of the chromium(II) ion by atmospheric oxygen. oup.com

The violet-blue-grey hexaaquachromium(III) ion is the most common and stable mononuclear aquo complex of chromium in acidic aqueous solutions. libretexts.org It is typically prepared by dissolving chromium(III) salts, like chromium(III) nitrate (B79036) or chromium(III) perchlorate, in water. researchgate.net Below a pH of 3-4, the mononuclear hydrated [Cr(H₂O)₆]³⁺ ion is the predominant species. nih.govresearchgate.net

ComplexColorSynthesis Method
[Cr(H₂O)₆]²⁺BlueReduction of Cr(III) or Cr(VI) with Zn in acidic solution. issr.edu.kh
[Cr(H₂O)₆]³⁺Violet-Blue-GreyDissolution of Cr(III) salts in acidic water. libretexts.org

Controlled Hydrolysis and Oligomerization for Polynuclear Hydroxo-Aquo Species

Upon increasing the pH of an aqueous solution containing [Cr(H₂O)₆]³⁺, the coordinated water molecules undergo deprotonation, a process known as hydrolysis. This leads to the formation of hydroxo-aquo complexes, which can then undergo oligomerization to form polynuclear species. nih.gov The extent of hydrolysis and the nature of the resulting polynuclear complexes are highly dependent on factors such as pH, concentration, temperature, and aging time. nih.govepa.gov

The initial step in the hydrolysis of [Cr(H₂O)₆]³⁺ is the formation of the monohydroxo complex, [Cr(H₂O)₅(OH)]²⁺. docbrown.infolibretexts.org As the pH further increases, additional deprotonation and condensation reactions occur, leading to the formation of dimers, trimers, and larger oligomers. acs.org For instance, the dimer, [Cr₂(OH)₂(H₂O)₈]⁴⁺, and a tetramer with a proposed structure where a fourth chromium ion is bridged to a trimeric unit, have been characterized. researchgate.netepa.gov At pH values above 5, the continued polymerization results in the precipitation of amorphous chromium(III) hydroxide (B78521), often formulated as [Cr(OH)₃(H₂O)₃]. nih.govdocbrown.info

In strongly alkaline solutions, the precipitated chromium(III) hydroxide can redissolve, forming mononuclear hydroxo complexes such as [Cr(OH)₄]⁻ and [Cr(OH)₆]³⁻. libretexts.orgscispace.com However, studies have also shown the existence of polymeric chains of six-coordinated chromium(III) ions linked by double hydroxo bridges in concentrated alkaline solutions. nih.govresearchgate.net

A notable example of a synthesized polynuclear complex is the octanuclear ring [Cr₈(OH)₁₂(OAc)₁₂], which was obtained by refluxing an aqueous solution of a trinuclear chromium acetate. nih.gov This highlights how the presence of other ligands can influence the structure of the resulting polynuclear species.

pH RangePredominant Species
< 3-4[Cr(H₂O)₆]³⁺ nih.govresearchgate.net
3-5Mononuclear and polynuclear hydroxo-aquo complexes (e.g., [Cr(H₂O)₅(OH)]²⁺, [Cr₂(OH)₂(H₂O)₈]⁴⁺) researchgate.netepa.govdocbrown.info
> 5Precipitation of Cr(OH)₃(H₂O)₃ nih.govdocbrown.info
Highly Alkaline[Cr(OH)₄]⁻, [Cr(OH)₆]³⁻, or polynuclear hydroxo complexes nih.govresearchgate.netlibretexts.orgscispace.com

Ligand Exchange Reactions for Aquo Complex Formation in Aqueous Media

Aquo complexes of chromium(III) can be synthesized through ligand exchange reactions, where ligands in a pre-existing chromium complex are replaced by water molecules. This process, known as aquation, is a common method for generating aquo species in solution. For instance, the aquation of chloro- and iodo-containing tetraamminechromium(III) complexes leads to the formation of the corresponding aquo complexes. acs.org

The rate of ligand exchange for chromium(III) complexes is characteristically slow due to the inert nature of the d³ chromium(III) center. p2infohouse.org However, the rate of water exchange in hydrolyzed species like [Al(H₂O)₅OH]²⁺ is significantly faster than in the fully aquated [Al(H₂O)₆]³⁺, a principle that can be extended to chromium complexes. wikipedia.org The presence of a hydroxide ligand facilitates the dissociation of a neighboring water molecule. ias.ac.in

Ligand exchange can also be used to introduce other ligands into the coordination sphere of a chromium aquo complex. For example, the reaction of [Cr(H₂O)₆]³⁺ with chloride or sulfate (B86663) ions can lead to the replacement of one or more water ligands. libretexts.org Similarly, the addition of ammonia (B1221849) to a solution of [Cr(H₂O)₆]³⁺ can result in the formation of ammine-aquo complexes, and with excess ammonia, the hexaamminechromium(III) ion can be formed. libretexts.org

The kinetics of these substitution reactions are often studied to understand the underlying mechanisms. For many chromium(III) complexes, the anation reactions (replacement of water by an anion) are proposed to proceed through an associative interchange (Ia) mechanism. ias.ac.in

Template-Assisted Synthesis of Hydrated Chromium Structures

Template-assisted synthesis is a versatile approach for controlling the structure and morphology of materials, including hydrated chromium structures. researchgate.netrsc.org This method utilizes a pre-existing structure (the template) to direct the formation of the desired product.

In the context of chromium complexes, this can involve the use of organic molecules or supramolecular assemblies to guide the crystallization of specific hydrated chromium species. A notable example is the use of cucurbit[n]uril macrocycles to template the crystallization of the polynuclear hydroxo-aquo complexes [Cr₂(OH)₂(H₂O)₈]⁴⁺ and [Cr₄(OH)₆(H₂O)₁₂]⁶⁺ from aqueous solutions of chromium(III) nitrate. researchgate.net In these structures, the chromium complexes are encapsulated within the cavities of the cucurbit[n]uril molecules, linked by hydrogen bonds. researchgate.net

Another area where templating is crucial is in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com While many MOF syntheses are conducted under solvothermal conditions, template-assisted methods are employed to achieve specific topologies and functionalities. For instance, citric acid monohydrate has been used as a mesoporous template agent in the thermal decomposition of chromium nitrate to synthesize mesoporous chromium oxide nanocrystals. nih.gov Bio-templates, such as cotton, have also been utilized to create tubular microstructures of chromium-containing mixed metal oxides. mdpi.com Although these examples often lead to oxide materials upon calcination, the initial formation involves hydrated chromium precursors whose structure is directed by the template.

Furthermore, the synthesis of highly crystalline chromium-based MOFs, which can be challenging due to the kinetic inertness of Cr(III), has been achieved using a dual-modulator approach, which can be considered a form of templating at the molecular level to control nucleation and growth. nih.gov

TemplateSynthesized Chromium StructureReference
Cucurbit[n]uril[Cr₂(OH)₂(H₂O)₈]⁴⁺, [Cr₄(OH)₆(H₂O)₁₂]⁶⁺ researchgate.net
Citric Acid MonohydrateMesoporous Cr₂O₃ (from hydrated precursor) nih.gov
Cotton (Bio-template)Tubular CrCo₂O₄ (from hydrated precursor) mdpi.com
Dual ModulatorsHighly Crystalline Cr-MOFs nih.gov

Structural Characterization and Speciation Dynamics of Chromium Aquo Complexes

Spectroscopic Techniques for Structural Elucidation

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes. The color of these complexes arises from the absorption of light, which promotes an electron from a lower energy d-orbital to a higher energy d-orbital, a process known as a d-d transition. freeuk.net

For the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, which has a d⁴ electron configuration, the electronic spectrum is influenced by the Jahn-Teller effect. nih.gov This effect causes a distortion in the octahedral geometry, leading to either an elongated or compressed structure. nih.gov In the case of [Cr(H₂O)₆]²⁺, the ground electronic state typically results in an elongated octahedral geometry. nih.gov The absorption of light in the yellow region of the visible spectrum (around 590 nm) by the hexaaquachromium(II) ion is responsible for its characteristic blue appearance. freeuk.net

The electronic transitions in chromium aquo complexes are sensitive to the ligand environment. Changes in the ligands surrounding the chromium ion, for instance, the substitution of water molecules with chloride ions, lead to shifts in the absorption bands. rsc.orgresearchgate.net This phenomenon allows UV-Vis spectroscopy to be used for studying the speciation of chromium complexes in solution. rsc.orgresearchgate.net

Table 1: UV-Visible Absorption Data for Selected Chromium Aquo Complexes

ComplexPeak Absorption (nm)Color
[Cr(H₂O)₆]²⁺~590Blue
[Cr(H₂O)₆]³⁺~490Violet-Green

This table presents typical absorption maxima for hexaaquachromium(II) and hexaaquachromium(III) ions. The exact peak positions can vary with experimental conditions.

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element in a sample. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. nih.govosti.gov For chromium(II) aquo complexes, the position and features of the XANES spectrum can confirm the +2 oxidation state and suggest an octahedral coordination environment. nih.gov

EXAFS analysis yields quantitative information about the local atomic environment, including the number of neighboring atoms (coordination number), their distances from the central atom (bond lengths), and the degree of disorder. nih.gov Studies on chromium(III) aquo complexes have shown that chromium is typically coordinated to six oxygen atoms in an octahedral fashion, with Cr-O distances around 1.96 to 2.00 Å. diva-portal.org While specific EXAFS data for the simple [Cr(H₂O)₆]²⁺ ion is less commonly detailed in general literature, the technique is instrumental in characterizing the coordination sphere of chromium ions in various aqueous environments. researchgate.netresearchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. While standard ¹H and ¹³C NMR are widely used for organic molecules, the study of metal aquo complexes often benefits from the analysis of less common nuclei, such as ¹⁷O. dalalinstitute.comosti.gov

¹⁷O NMR spectroscopy can provide direct information about the water molecules coordinated to the metal ion. dalalinstitute.com The chemical shift and relaxation rates of the ¹⁷O signal from the coordinated water molecules are sensitive to the nature of the metal ion and the dynamics of water exchange between the coordination sphere and the bulk solvent. osti.gov Although detailed ¹⁷O NMR studies specifically on the [Cr(H₂O)₆]²⁺ complex are not extensively reported in introductory sources, the technique is a key method for investigating the hydration of metal ions. dalalinstitute.comosti.gov

Raman and Infrared Vibrational Spectroscopy

Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, provides insights into the bonding and structure of molecules by probing their vibrational modes. d-nb.info For metal aquo complexes, these techniques can identify the vibrational frequencies associated with the metal-oxygen bonds and the internal vibrations of the coordinated water molecules. researchgate.net

Table 2: Typical Vibrational Frequencies for Metal-Aquo Complexes

Vibrational ModeTypical Frequency Range (cm⁻¹)
M-O Stretching300 - 500
H-O-H Bending1600 - 1650
O-H Stretching3000 - 3600

This table provides general ranges for vibrational modes in metal-aquo complexes. Specific frequencies for [Cr(H₂O)₆]²⁺ will depend on its specific structural and electronic properties.

Mass Spectrometry (e.g., FAB-Mass) for Complex Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the identification and characterization of chemical compounds. Fast Atom Bombardment (FAB) mass spectrometry is a "soft" ionization technique that is particularly useful for analyzing thermally sensitive and non-volatile compounds like metal complexes. sciensage.inforesearchgate.net

In the context of chromium aquo complexes, FAB-mass spectrometry can be used to confirm the molecular weight of the complex and provide information about its composition. sciensage.infonih.gov The technique has been successfully applied to study a variety of inorganic and organometallic chromium complexes. sciensage.infoosti.gov The resulting mass spectrum would show peaks corresponding to the intact complex ion, as well as fragments formed by the loss of ligands, which can help in elucidating the structure of the complex. rsc.org

X-ray Diffraction Studies of Crystalline Aquo Complexes

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles. worktribe.com For chromium(II) aquo complexes, this technique provides unambiguous evidence of their solid-state structure.

Several crystal structures of salts containing the hexaaquachromium(II) ion have been determined. ias.ac.in A notable example is the structure of hexaaquachromium(II) hexafluorosilicate, [Cr(H₂O)₆]SiF₆. researchgate.net In this compound, the [Cr(H₂O)₆]²⁺ cation was found to be an essentially regular octahedron, showing no significant Jahn-Teller distortion. researchgate.net This is in contrast to the distortion often observed in other environments. The Cr-O bond lengths and the O-Cr-O angles can be precisely measured, providing a detailed picture of the coordination geometry. researchgate.net

Table 3: Crystallographic Data for Hexaaquachromium(II) Hexafluorosilicate

ParameterValue
Crystal SystemRhombohedral
Space GroupR-3
a (Å)9.406(3)
c (Å)9.762(5)
V (ų)748.0(7)
Z3

Data from the crystal structure determination of [Cr(H₂O)₆]SiF₆. researchgate.net

Equilibrium Speciation Analysis in Aqueous Solutions

In aqueous solutions, chromium(III) primarily exists as the hexa-aquo complex, [Cr(H₂O)₆]³⁺, which has an octahedral structure. wikipedia.org This complex is the starting point for a series of equilibrium reactions that lead to a diverse range of species. The speciation of chromium is highly dependent on conditions such as pH, concentration, and the presence of other coordinating ligands. mdpi.comnih.gov

Under typical aqueous conditions, various monomeric and polymeric species can be in equilibrium. For instance, in acidic solutions, besides the dominant [Cr(H₂O)₆]³⁺, hydroxylated species begin to form as pH increases. mdpi.comnih.gov The distribution among these species is a dynamic equilibrium. It has been observed that attaining this equilibrium can be a slow process; for Cr(III) aquo and chloro complexes, it can take at least 30 days at 298 K for the system to reach a steady state. rsc.orgresearchgate.net

The following table summarizes the key chromium(III) aquo and hydroxo species found in aqueous equilibrium.

Table 1: Major Chromium(III) Aquo and Hydroxo Species in Aqueous Equilibrium

Species Formula Name Conditions of Predominance
[Cr(H₂O)₆]³⁺ Hexa-aquo-chromium(III) Strongly acidic conditions (pH < 4) nih.govnih.gov
[Cr(H₂O)₅(OH)]²⁺ Penta-aquo-hydroxo-chromium(III) Mildly acidic conditions (pH 3.8-6.3) nih.gov
[Cr(H₂O)₄(OH)₂]⁺ Tetra-aquo-dihydroxo-chromium(III) Mildly acidic to neutral conditions (pH ~5-6) nih.govtandfonline.com
Cr(OH)₃ Chromium(III) hydroxide (B78521) Neutral and weakly alkaline solutions (precipitates) mdpi.com
[Cr(OH)₄]⁻ Tetra-hydroxo-chromate(III) Alkaline conditions mdpi.comnih.gov
[Cr₂(OH)₂]⁴⁺ Di-μ-hydroxo-bis(tetra-aquo-chromium(III)) Formed from hydrolysis of [Cr(H₂O)₆]³⁺ nih.gov
[Cr₃(OH)₄]⁵⁺ Polymeric hydroxo species Can be present at pH ~6 tandfonline.com

pH-Dependent Hydrolysis and Protonation Equilibria of Aquo Species

The acidity of metal aquo complexes is a fundamental aspect of their chemistry. The hexa-aquo-chromium(III) ion, [Cr(H₂O)₆]³⁺, acts as a weak acid, donating a proton from a coordinated water molecule to the surrounding solvent. wikipedia.org This hydrolysis is the first step in the formation of a wide array of species and is highly dependent on the pH of the solution. nih.govresearchgate.net

The primary hydrolysis reaction is: [Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅(OH)]²⁺ + H⁺

This equilibrium is characterized by a pKa value of approximately 4.3, which is comparable in strength to acetic acid. wikipedia.org As the pH increases, further deprotonation and hydrolysis occur, leading to the formation of species with more hydroxide ligands, such as [Cr(OH)₂]⁺, and eventually the precipitation of solid Cr(OH)₃ in neutral and weakly alkaline conditions. mdpi.comnih.gov At even higher pH, the precipitate can redissolve to form the anionic species [Cr(OH)₄]⁻. mdpi.com

In addition to monomeric species, polymerization can occur where hydroxo groups bridge two or more chromium centers, forming species like [Cr₂(OH)₂]⁴⁺ and [Cr₃(OH)₄]⁵⁺. nih.govtandfonline.com The formation of these polymeric Cr(III) species is a slow transition from free ions to precipitates and has been well-documented in solutions under saturation conditions. nih.gov

The following table presents the equilibrium constants for the hydrolysis of Cr(III).

Table 2: Equilibrium Constants for Cr(III) Hydrolysis

Reaction Species Formed log β (Equilibrium Constant) Reference
Cr³⁺ + H₂O ⇌ [Cr(OH)]²⁺ + H⁺ [Cr(OH)]²⁺ -4.37 tandfonline.com
Cr³⁺ + 2H₂O ⇌ [Cr(OH)₂]⁺ + 2H⁺ [Cr(OH)₂]⁺ -9.49 tandfonline.com
2Cr³⁺ + 2H₂O ⇌ [Cr₂(OH)₂]⁴⁺ + 2H⁺ [Cr₂(OH)₂]⁴⁺ -6.63 tandfonline.com

Influence of Competing Ligands on Chromium Aquo Speciation (e.g., chloride, sulfate (B86663), organic acids)

The speciation of chromium aquo complexes is significantly influenced by the presence of other potential ligands in the solution, which can compete with and replace the coordinated water molecules. nih.gov

Chloride: In the presence of chloride ions, a stepwise substitution of water ligands occurs, forming a series of chromium(III) chloro-aquo complexes. nih.govrsc.org The distribution of these species depends on the chloride concentration. Common species include [CrCl(H₂O)₅]²⁺, [CrCl₂(H₂O)₄]⁺, and [CrCl₃(H₂O)₃]⁰. rsc.orgnih.gov At very high chloride concentrations, even anionic species like [CrCl₄(H₂O)₂]⁻ can be formed. rsc.orgrsc.org The formation of these chloro complexes is kinetically slow, requiring extended periods to reach equilibrium. nih.govrsc.org

Sulfate: Sulfate ions also form stable complexes with Cr(III). In aqueous chromium sulfate solutions, an increase in the Cr₂(SO₄)₃ concentration leads to a significant increase in the fraction of chromium existing as sulfate complexes, such as [Cr(SO₄)]⁺, at the expense of aquo and hydroxo complexes. researchgate.net Modeling of these solutions indicates that in concentrated solutions (>0.1 mol/L), chromium sulfate complexes are the prevailing form. researchgate.net The formation of sulfate complexes can also involve bridging between chromium centers.

Organic Acids: Low molecular weight organic acids, which are common in natural waters and biological systems, readily form complexes with Cr(III). frontiersin.orgnih.gov Ligands such as citrate, malate, and oxalate (B1200264) can form neutral or negatively charged complexes. frontiersin.orgdss.go.th For example, caffeic acid has been shown to react with Cr(III) via the replacement of a water molecule, followed by chelation. nih.gov The presence of organic ligands can lead to the formation of soluble Cr(III) complexes even under pH conditions where chromium hydroxide would normally precipitate. dss.go.th The complexation with organic matter can significantly alter the mobility and bioavailability of Cr(III) in the environment. nih.gov

The following table lists some of the complexes formed by the interaction of chromium(III) with competing ligands.

Table 3: Examples of Chromium(III) Complexes with Competing Ligands

Ligand Complex Species Examples
Chloride (Cl⁻) [CrCl(H₂O)₅]²⁺, [CrCl₂(H₂O)₄]⁺, [CrCl₃(H₂O)₃]⁰, [CrCl₄(H₂O)₂]⁻ rsc.org
Sulfate (SO₄²⁻) [Cr(SO₄)]⁺, [Cr(SO₄)₂]⁻ researchgate.netresearchgate.net
Organic Acids [Cr(mal)(OH)]⁻ (malate), [Cr₂(mal)₂(OH)₃]³⁻ (malate), Cr-EDTA complexes frontiersin.orgrsc.org

Reaction Mechanisms and Kinetics of Chromium Aquo Transformations

Ligand Substitution Kinetics and Mechanisms in Chromium(III) Aquo Complexes

The substitution of water ligands in the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is a cornerstone of its aqueous chemistry. These reactions are typically slow, a characteristic attributed to the d³ electronic configuration of Cr(III) which results in a high ligand field stabilization energy in its octahedral complexes. The mechanisms of these substitution reactions are generally categorized as dissociative, associative, or interchange pathways.

In a dissociative pathway, the rate-determining step is the breaking of the bond between the metal center and the leaving ligand, forming a short-lived intermediate with a reduced coordination number. For octahedral complexes like [Cr(H₂O)₆]³⁺, this would be a five-coordinate intermediate. The subsequent entry of the new ligand is rapid. A key piece of evidence for a dissociative mechanism is that the reaction rate is largely independent of the nature or concentration of the entering ligand. libretexts.org

While the substitution reactions of [Cr(H₂O)₆]³⁺ are generally considered to have significant associative character, certain chromium(III) complexes exhibit dissociative behavior. libretexts.orgscirp.org For instance, the aquation of [Cr(NH₂Me)₅Cl]²⁺ is believed to follow a dissociative interchange (Id) mechanism. rsc.org Similarly, the reaction of [Cr(NH₃)₅H₂O]³⁺ with various incoming ligands shows rate constants that are of a similar magnitude, which points towards a dissociatively activated mechanism (Id). libretexts.org Large positive activation parameters, such as activation volume (ΔV⧧), also suggest a dissociative activation mode, as seen in certain trinuclear chromium(III) complexes where the breaking of the Cr-OH₂ bond is the key step. acs.org The presence of a coordinated hydroxide (B78521) ion, as in [Cr(H₂O)₅OH]²⁺, can facilitate a dissociative mechanism due to the π-bonding ability of the OH⁻ group, which labilizes the water molecules. ias.ac.in

Table 1: Rate Constants for Aquo Ligand Exchange in [Cr(NH₃)₅H₂O]³⁺ by Various Ligands, Indicating a Dissociative (Id) Mechanism. libretexts.org

Entering Ligand, Y⁻Rate Constant, k (10⁻⁴ M⁻¹s⁻¹)
NCS⁻4.2
Cl⁻0.7
Br⁻3.7
CF₃CO₂⁻1.4

An associative pathway involves the formation of an intermediate with an increased coordination number. For an octahedral complex, this would be a seven-coordinate intermediate. This pathway is characterized by the rate of reaction being sensitive to the identity and concentration of the incoming ligand. dalalinstitute.com

There is substantial evidence to suggest that ligand substitution reactions on the [Cr(H₂O)₆]³⁺ ion proceed via an associative interchange (Ia) mechanism. libretexts.orgias.ac.inniscpr.res.in This is supported by several key observations:

Dependence on Incoming Ligand: The rate constants for the reaction of [Cr(H₂O)₆]³⁺ with various ligands span several orders of magnitude, indicating a significant influence of the entering ligand on the reaction rate. libretexts.org This points to bond-making being a crucial part of the rate-determining step. ias.ac.in

Activation Parameters: Associative mechanisms are often characterized by negative activation volumes (ΔV⧧) and negative activation entropies (ΔS⧧), which signify a more ordered transition state. researchgate.netuva.es The aquation of Cr(NH₃)₅L³⁺ complexes, for example, shows an average ΔV⧧ of approximately -6 cm³ mol⁻¹, which is interpreted as evidence for an Ia mechanism. researchgate.net Similarly, a lower enthalpy of activation (ΔH⧧) compared to simple water exchange suggests significant associative character, as the enthalpy change from bond-breaking is partially offset by the negative enthalpy change from bond-making. ias.ac.inniscpr.res.in

The reaction of [Cr(H₂O)₆]³⁺ with ligands like picolinic acid and 2,2'-dipyridyl has been proposed to follow an associative pathway. niscpr.res.inniscpr.res.in The more electrophilic metal center of [Cr(H₂O)₆]³⁺ compared to a complex like [Cr(NH₃)₅H₂O]³⁺ makes it more susceptible to nucleophilic attack, favoring an associative route. libretexts.org

The interchange mechanism (I) is considered intermediate between the pure dissociative (D) and associative (A) pathways. In this mechanism, the incoming ligand enters the outer coordination sphere of the complex, forming an outer-sphere complex. The actual interchange of the ligand from the outer to the inner sphere then occurs without a distinct, detectable intermediate of five or seven coordinates. dalalinstitute.com

The interchange mechanism is further divided into two categories:

Dissociative Interchange (Id): If the rate is primarily influenced by the breaking of the bond to the leaving group, the mechanism is termed Id. Here, the influence of the incoming ligand is minimal. dalalinstitute.com

Associative Interchange (Ia): If the rate is significantly dependent on the nature of the incoming ligand, indicating that bond-making is important in the transition state, the mechanism is Ia. dalalinstitute.com

Most ligand substitution reactions in octahedral chromium(III) complexes, including aquo complexes, are best described by the interchange model. dalalinstitute.com The distinction between Ia and Id is often a matter of degree. For [Cr(H₂O)₆]³⁺, the significant variation in reaction rates with different nucleophiles strongly supports an Ia mechanism. libretexts.orgias.ac.in In contrast, for a complex like [Cr(NH₃)₅H₂O]³⁺, the relative insensitivity of the rate to the entering ligand suggests an Id mechanism. libretexts.org

The kinetics of ligand substitution in chromium(III) aquo complexes are influenced by the ionic strength of the solution and the temperature.

Effect of Ionic Strength: The effect of ionic strength on the reaction rate depends on the charges of the reacting species. For reactions between the cationic complex [Cr(H₂O)₆]³⁺ and a neutral ligand, the rate is generally independent of the ionic strength. niscpr.res.inniscpr.res.in However, when the reacting species are ions, the ionic strength plays a more significant role. For the reaction between [Cr(H₂O)₅OH]²⁺ and the zwitterionic form of alanine, an increase in ionic strength (adjusted with sodium perchlorate) leads to an increase in the reaction rate, which suggests the easy removal of a coordinated water molecule from the ion pair. ias.ac.in Conversely, in other systems, a decrease in rate with increasing ionic strength has been observed when using sodium perchlorate. ias.ac.in When sodium nitrate (B79036) is used, an increase in rate is observed, which is attributed to a specific attack of nitrate ions on the coordinated water molecules. ias.ac.in The substitution of aqua ligands by l-histidine (B1673261) also shows that the rate constants increase when the ionic strength is raised with KNO₃. epa.gov

Effect of Temperature: As with most chemical reactions, the rate of ligand substitution in chromium(III) aquo complexes increases with temperature. This relationship is described by the Arrhenius equation, and the temperature dependence allows for the calculation of important activation parameters like the enthalpy of activation (ΔH⧧) and entropy of activation (ΔS⧧) from Eyring plots. ias.ac.inniscpr.res.in These parameters provide crucial insights into the reaction mechanism. For instance, a lower ΔH⧧ value compared to the water exchange rate, coupled with a negative ΔS⧧, is strong evidence for an associative interchange (Ia) mechanism, suggesting significant ligand participation in the transition state. ias.ac.inniscpr.res.in

Table 2: Effect of Temperature on the Anation Rate Constant (k) for the Reaction of [Cr(H₂O)₅OH]²⁺ with Alanine. ias.ac.in

Temperature (°C)Anation Rate Constant, k (x 10⁻⁵ s⁻¹)
2531.18
3034.93
3539.90
4044.74
4575.86

Redox Interconversion Mechanisms between Chromium(III) and Chromium(VI) in Aqueous Solution

The redox chemistry of chromium is environmentally significant, as it governs the transformation between the relatively benign Cr(III) and the toxic, mobile Cr(VI). In aqueous solutions, this interconversion is primarily driven by oxidation of Cr(III) species.

Chlorine: Chlorine (as hypochlorite (B82951) in water) is a strong oxidant used in water treatment and can oxidize Cr(III) to Cr(VI). nih.gov The oxidation of both dissolved and solid Cr(III) phases by chlorine can occur, representing a potential source of Cr(VI) in drinking water systems. scispace.comescholarship.org The reaction rates are rapid, on the order of hours, for various forms of Cr(III), including Cr(III) nitrate and chromium hydroxide. nih.gov The reaction stoichiometry can be complex, with evidence suggesting the formation of intermediate chromium species (e.g., Cr(V)) that may promote the autocatalytic decay of chlorine. escholarship.orgacs.org

Several factors influence the rate of oxidation:

pH: An increase in pH from 6.0 to 8.5 can modestly enhance Cr(VI) formation, which is attributed to changes in the reactivity of Cr(III) surface hydroxo species. escholarship.orgacs.org However, other studies on mixed-phase hydroxides showed a slowdown of Cr(III) oxidation at higher pH. nih.gov

Bromide: The presence of bromide, even at trace levels, can significantly accelerate Cr(VI) formation. acs.org Bromide acts as a catalyst, functioning as an electron shuttle between Cr(III) and chlorine, which bypasses the formation of certain chromium intermediates. escholarship.orgacs.org

Bicarbonate and Iron: In systems containing iron-chromium hydroxides, an increase in bicarbonate can enhance Cr(VI) formation, while the presence of Fe(III) generally slows the oxidation by scavenging chlorine. nih.gov

Permanganate (B83412): Potassium permanganate is another powerful oxidant capable of converting Cr(III) to Cr(VI). In alkaline solutions, the oxidation of Cr(III) in the presence of amino acids like L-valine is catalyzed by chromium(III) itself. researchgate.net The proposed mechanism involves the formation of a complex between the amino acid and a hydroxylated species of Cr(III). researchgate.netijcrt.org This complex then reacts with the permanganate species in a rate-determining step to form a free radical, which is subsequently oxidized to the final products. researchgate.net The reaction kinetics are typically first-order with respect to both permanganate and Cr(III) concentrations. researchgate.net

Manganese Oxides: Manganese oxides are considered the most important naturally occurring oxidants responsible for the transformation of Cr(III) to Cr(VI) in soils and aquatic environments. researchgate.netmdpi.com The oxidation occurs heterogeneously on the surface of manganese oxide minerals like birnessite (δ-MnO₂). mdpi.comtandfonline.com The process involves the reductive dissolution of the Mn(IV) oxide, which leads to the release of dissolved Mn(II) and the formation of Cr(VI). mdpi.com A stoichiometric relationship of 3:2 for Mn(II) produced to Cr(VI) formed has been observed. mdpi.com

The efficiency of this oxidation is influenced by several factors:

pH: The oxidation rate generally decreases with increasing pH. researchgate.net

Mn Oxide Type: The specific crystalline form (polymorph) of manganese oxide affects the oxidation rate. Less crystalline structures with higher surface areas and a greater proportion of Mn(IV) tend to be more effective oxidants. researchgate.net The oxidation capacity of different natural manganese oxides has been reported in the sequence: birnessite > todorokite > lithiophorite. researchgate.net

Presence of Mn(II) and Mn(III): The reaction can be inhibited by the product Mn(II), which can adsorb onto the oxide surface. tandfonline.com Conversely, the availability of Mn(III) species, either on the surface or in solution, is believed to be crucial for the oxidation of Cr(III). nih.gov

Microbial Activity: In some systems, manganese-oxidizing bacteria can play an indirect role. These microbes produce biogenic manganese oxides, which are highly reactive and can subsequently oxidize Cr(III) to Cr(VI). tandfonline.comnih.gov

Reduction Pathways of Chromium(VI) Oxyanions by Reductants

The reduction of hexavalent chromium (Cr(VI)) oxyanions to the less toxic trivalent chromium (Cr(III)) is a critical process in environmental remediation. This transformation can be achieved through various reductants, including stannous chloride, dissolved iron, and photocatalysts, each with distinct reaction mechanisms and kinetics.

Stannous Chloride (SnCl₂):

Stannous chloride is an effective reductant for Cr(VI). researchgate.netresearchgate.net The reaction involves the transfer of electrons from Sn(II) to Cr(VI), resulting in the formation of Cr(III) and Sn(IV). Studies have shown that a tin-to-chromium molar dose ratio of 4 is sufficient for reducing Cr(VI) to below 0.010 mg/L. researchgate.net The process is rapid, with contact times of less than 5 minutes being effective. researchgate.net Compared to other reductants like sodium sulfite (B76179) and sodium sulfide (B99878), stannous chloride is more efficient. researchgate.net The reduction of Cr(VI) by stannous chloride is a key component of some water treatment technologies, often followed by filtration to remove the resulting chromium and tin species. researchgate.netresearchgate.net

Dissolved Iron (Fe(II)):

Photocatalysts:

Photocatalytic reduction offers a promising approach for Cr(VI) removal, utilizing semiconductor materials that, upon illumination, generate electron-hole pairs. tandfonline.com The photogenerated electrons are the primary species responsible for the reduction of Cr(VI) to Cr(III). tandfonline.comresearchgate.net Various materials, including titanium dioxide (TiO₂) and its composites, have been investigated for this purpose. tandfonline.comresearchgate.nethep.com.cn The efficiency of the process is often enhanced by the addition of "hole scavengers," such as organic compounds, which prevent the recombination of electrons and holes and can also generate reducing radicals. researchgate.netnih.gov

The mechanism involves the adsorption of Cr(VI) anions onto the positively charged surface of the photocatalyst. tandfonline.com Under UV or visible light irradiation, the photocatalyst absorbs photons, exciting electrons to the conduction band and leaving holes in the valence band. tandfonline.com These electrons then reduce the adsorbed Cr(VI) to Cr(III). tandfonline.com The efficiency of photocatalytic reduction can be influenced by factors such as pH, the initial concentration of Cr(VI), and the presence of interfering ions. tandfonline.com For example, with SnS₂ quantum dots, the reduction efficiency of Cr(VI) decreased from 88% to 40% when the concentration was increased from 50 mg/L to 250 mg/L after 120 minutes of visible light irradiation. tandfonline.com

Photochemical Reactions of Chromium Aquo Complexes

The photochemistry of chromium(III) aquo complexes is characterized by ligand substitution reactions, specifically aquation, initiated by the absorption of light. cdnsciencepub.comnih.gov When chromium(III) complexes are irradiated in their ligand field bands, they are excited to a higher electronic state. This excitation can lead to the weakening of a chromium-ligand bond, facilitating its cleavage and replacement by a water molecule from the solvent.

For example, the photolysis of cis- and trans-[CrCl₂(en)₂]⁺ in acidic aqueous solution demonstrates distinct photochemical behaviors. The cis isomer primarily undergoes ethylenediamine (B42938) aquation with a quantum yield of 0.13, along with a smaller contribution from chloride aquation (quantum yield = 0.02). cdnsciencepub.com In contrast, the trans isomer exclusively undergoes chloride aquation with a significantly higher quantum yield of 0.32. cdnsciencepub.com This difference in reactivity highlights the influence of the geometric arrangement of ligands on the photochemical pathways.

The nature of the ligands also plays a crucial role. In complexes containing both ammine and aqua ligands, the photochemical reaction often involves the aquation of the ammine ligand. acs.org Similarly, for cyano-aquo complexes of Cr(III), the thermal reaction is typically the aquation of the cyanide ligand, with the rate increasing as the pH decreases. dtic.milntis.gov

The study of a chromium(III) dicyanoaquoEDTA complex, where the EDTA ligand is terdentate, revealed that the thermal reaction is cyanide aquation. dtic.milntis.gov However, unlike other cyano complexes, there was no significant evidence for a reaction pathway involving the protonation of the cyanide group. dtic.mil This suggests that the specific coordination environment can influence the detailed mechanism of the aquation reaction.

The photochemical behavior of chromium(III) complexes is a key area of study, in part due to their relative kinetic inertness, which allows for the detailed investigation of their reaction mechanisms. nih.gov

Acid-Base Reactivity and Proton Transfer Kinetics in Aquo Systems

Metal aquo complexes, including those of chromium, exhibit acidic behavior in solution due to the ionization of protons from the coordinated water molecules. wikipedia.org The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is a weak acid, with a pKa of approximately 4.3, which is comparable in strength to acetic acid (pKa ~ 4.8). dalalinstitute.comwikipedia.org This acidity arises from the polarization of the O-H bonds in the water ligands by the highly charged Cr(III) center, facilitating the release of a proton.

The acid-base equilibrium is represented by the following equation:

[Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅(OH)]²⁺ + H⁺ wikipedia.org

The kinetics of proton transfer in these systems are generally very fast. The rate of water exchange in the hydrolyzed species, [Al(H₂O)₅OH]²⁺, is about 20,000 times faster than in the parent hexaaquo complex, [Al(H₂O)₆]³⁺, illustrating the labilizing effect of the hydroxide ligand. wikipedia.org In the case of chromium(III) complexation with certain organic ligands, the reaction mechanism can involve the conjugate base [Cr(H₂O)₅OH]²⁺ as the reactive species. nih.gov The strong labilizing effect of the coordinated hydroxide ion, particularly on the trans water molecule, can lead to a 100- to 1000-fold increase in the reaction rate compared to the hexa-aqua ion. nih.gov

The study of the reaction between chromium(III) and 2,4-hexanedione (B1211359) in aqueous solution showed that complexation occurs through the reaction of the enol tautomer of the ligand with both [Cr(H₂O)₆]³⁺ and [Cr(H₂O)₅OH]²⁺. uva.es The rate constants for these reactions were determined to be 8.0 x 10⁻⁴ and 3.5 x 10⁻¹ dm³ mol⁻¹ s⁻¹, respectively, highlighting the significantly greater reactivity of the hydroxo species. uva.es

In concentrated solutions, the hydroxo aquo complexes can undergo condensation reactions, known as olation, to form polymeric species. wikipedia.org

Theoretical and Computational Investigations of Chromium Water Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetics of chromium-water systems. These computational methods provide detailed insights into bonding, molecular orbital energies, and the geometric arrangements of atoms, which are often challenging to determine experimentally.

For the chromium(II) aqua ion, [Cr(H₂O)₆]²⁺, DFT calculations have been crucial in understanding the Jahn-Teller distortion. This distortion arises from the d⁴ electronic configuration of Cr(II) in an octahedral field, leading to an unequal occupation of the e_g orbitals and resulting in a non-symmetrical structure. Combined ab initio quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have shown that the [Cr(H₂O)₆]²⁺ complex exhibits a pronounced Jahn-Teller distorted octahedral geometry. researchgate.net The calculated Cr-O bond distances in the first hydration shell vary, reflecting this distortion. researchgate.net

DFT has also been employed to determine the geometry and partial atomic charges of chromium(III) aqua complexes, such as [Cr(H₂O)₆]³⁺. unige.ch These calculations are fundamental for parameterizing force fields used in classical molecular dynamics simulations. Furthermore, DFT calculations have been used to investigate the electronic structure of various chromium aqua and chloro complexes, helping to interpret experimental spectra and understand bonding interactions. researchgate.netrsc.org For instance, DFT calculations have been used to determine the relative energies of molecular orbitals in chromium complexes, providing a more complete picture of their electronic structure when combined with experimental techniques like X-ray absorption and emission spectroscopies. researchgate.netcore.ac.uk

The energetics of hydration are another key area where quantum chemical calculations have provided valuable data. Methods have been developed to calculate hydration enthalpies of aqueous transition metal cations, including chromium, by considering multiple coordination spheres. taltech.ee These calculations have shown that for trivalent cations, including the second solvation sphere is important for obtaining results that are in closer agreement with experimental data. taltech.ee

Table 1: Selected Computationally Derived Properties of Chromium Aqua Complexes

PropertyMethodSystemFinding
Geometry QM/MM MD (Hartree-Fock level)[Cr(H₂O)₆]²⁺Jahn-Teller distorted octahedral geometry. researchgate.net
Cr-O Distances QM/MM MD (Hartree-Fock level)[Cr(H₂O)₆]²⁺First-shell distances range from 1.9 to 2.8 Å. researchgate.net
Geometry and Charges DFT[Cr(H₂O)₆]³⁺Used to determine geometry and partial atomic charges for MD simulations. unige.ch
Electronic Structure DFT[Cr(H₂O)₄]³⁺, [CrCl(H₂O)₃]²⁺, etc.Aided in the interpretation of UV-vis and X-ray absorption spectra. researchgate.netrsc.org
Hydration Enthalpy DFTCr³⁺(aq)Inclusion of the second solvation sphere improves agreement with experimental values. taltech.ee
Cr-Cr Bond Distance CASPT2Cr₂(O₂CCH₃)₄₂Calculated distance of 2.419 Å, in better agreement with experiment than other methods. researchgate.net

This table presents a selection of findings from theoretical studies and is not exhaustive.

Molecular Dynamics Simulations of Hydration Shells and Solvation Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ions in solution, providing insights into the structure and dynamics of hydration shells around the chromium ion. These simulations model the movement of atoms and molecules over time, allowing for the characterization of coordination numbers, radial distribution functions, and the exchange of water molecules between solvation shells.

For the chromium(II) aqua ion, combined ab initio quantum mechanical/molecular mechanical (QM/MM) MD simulations have been used to study its hydration structure. researchgate.net These simulations revealed a Jahn-Teller distorted octahedral [Cr(H₂O)₆]²⁺ complex. researchgate.net The first hydration shell is relatively stable, with no water exchange observed within the 35 ps simulation time. researchgate.net However, the second hydration shell is more dynamic, with several water exchange events observed and a mean residence time of 7.3 ps. researchgate.net

In the case of the chromium(III) aqua ion, [Cr(H₂O)₆]³⁺, MD simulations have provided detailed information about its hydration shells. Classical Monte Carlo simulations that include three-body correction terms show a well-defined first hydration shell with a sharp peak in the Cr(III)-O radial distribution function at 2.02 Å and a coordination number of six. ajol.info A distinct second hydration shell is also observed at approximately 4.33 Å. ajol.info The inclusion of these many-body effects is crucial for accurately describing the hydration structure of highly charged ions. ajol.info

MD simulations have also been used to investigate the dynamics of water exchange in the second coordination shell of [Cr(H₂O)₆]³⁺. These studies have found a mean coordination number of 12.94 for the second shell and have elucidated the associative mechanism by which water molecules exchange between the second shell and the bulk solvent. unige.ch The lifetime of a water molecule in the second coordination shell has been calculated from simulations to be 144 ps, which compares well with the experimentally determined value of 128 ps. unige.ch

Table 2: Hydration Shell Properties of Chromium Aqua Ions from Molecular Dynamics Simulations

IonSimulation MethodPropertyValue
Cr(II) QM/MM MDFirst Shell Coordination Number6 researchgate.net
First Shell Cr-O Distance Range1.9-2.8 Å researchgate.net
Second Shell Mean Residence Time7.3 ps researchgate.net
Cr(III) Monte Carlo (with 3-body correction)First Shell Coordination Number6 ajol.info
First Shell Cr-O Distance2.02 Å ajol.info
Second Shell Cr-O Distance4.33 Å ajol.info
Cr(III) MDSecond Shell Coordination Number12.94 unige.ch
Second Shell Water Lifetime144 ps unige.ch

This table summarizes key findings from molecular dynamics simulations and may not represent all available data.

Adsorption Modeling of Chromium Aquo Species on Material Surfaces

The adsorption of chromium aquo species onto the surfaces of various materials is a critical process in environmental and geochemical contexts. Computational modeling plays a significant role in understanding the mechanisms of this adsorption at a molecular level.

Surface complexation models are frequently used to describe the adsorption of chromium species onto mineral surfaces. These models can predict the amount of adsorbed chromium as a function of pH and the concentrations of other ions in solution. For instance, the adsorption of Cr(VI) on goethite has been successfully modeled using a triple-layer surface complexation model. acs.org This modeling revealed that the reduction in Cr(VI) adsorption in the presence of carbonate is due to site competition and electrostatic repulsion effects on the inner- and outer-sphere Cr(VI) surface complexes. acs.org

Studies on the adsorption of chromium ions onto ferrihydrite have shown that the process is pH-dependent and can be influenced by the presence of other anions like chloride and sulfate (B86663). peerj.com The Sips isotherm model was found to best fit the experimental data for both Cr(III) and Cr(VI) adsorption, suggesting that different types of adsorption sites are involved. peerj.com

The nature of the adsorbed chromium species has also been investigated. For example, when Cr(NH₃)₆³⁺ and Cr(en)₃³⁺ are adsorbed on clay minerals, X-ray photoelectron spectroscopy (XPS) data suggests that the complexes initially adsorb but then hydrolyze to form aqua-chromium surface species. cambridge.org This is indicated by nitrogen-to-chromium atomic ratios that are lower than expected for the intact complexes. cambridge.org

Modeling has also been applied to understand the adsorption of chromium on other materials like natural moss. iwaponline.comresearchgate.net In these systems, isotherm models such as the Langmuir and Freundlich models are used to describe the adsorption equilibrium and determine the maximum adsorption capacity. iwaponline.comresearchgate.net

Thermodynamic Modeling of Chromium Speciation and Complexation

Thermodynamic modeling is essential for predicting the speciation of chromium in aqueous solutions under various conditions of pH, temperature, and pressure. This modeling relies on thermodynamic data for different chromium aqua complexes and their reactions.

Thermodynamic model fitting analysis of UV-vis and X-ray absorption spectra has been a powerful technique to identify and quantify chromium aqua and chloro complexes in solution. researchgate.netrsc.orgsemanticscholar.org Through this method, various species such as [Cr(H₂O)₄]³⁺, [CrCl(H₂O)₃]²⁺, [CrCl₃(H₂O)₂]⁰, and [CrCl₄(H₂O)₂]⁻ have been identified, and the thermodynamic parameters for their formation have been determined. researchgate.netrsc.org This approach allows for the selection of the most statistically significant thermodynamic model from a range of possibilities. rsc.orgsemanticscholar.org

The thermodynamic properties of aqueous chromium species, including standard enthalpy of formation, standard free energy of formation, and standard entropy, have been compiled and evaluated to create databases for geochemical computer models. osti.gov These models can then be used to predict the distribution of chromium species in natural waters, which is highly dependent on pH, Eh, and the presence of complexing ligands. osti.gov

Furthermore, thermodynamic modeling has been used to predict the properties of metal-chromate aqueous complexes at high temperatures and pressures. researchgate.net By using correlations between the dissociation constants of known metal-chromate and metal-sulfate complexes, the thermodynamic properties of unknown complexes can be estimated. researchgate.net This is crucial for understanding chromium speciation in environments such as hydrothermal systems. researchgate.net

Table 3: Examples of Thermodynamically Characterized Chromium Aqua-Chloro Complexes

SpeciesGeometryMethod of Characterization
[Cr(H₂O)₄]³⁺Planar SquareThermodynamic model fitting of UV-vis/XAS spectra researchgate.netrsc.org
[CrCl(H₂O)₃]²⁺Planar Square or Distorted TetrahedralThermodynamic model fitting of UV-vis/XAS spectra researchgate.netrsc.org
[CrCl₃(H₂O)₂]⁰Trigonal BipyramidalThermodynamic model fitting of UV-vis/XAS spectra researchgate.netrsc.org
[CrCl₄(H₂O)₂]⁻Distorted OctahedralThermodynamic model fitting of UV-vis/XAS spectra researchgate.netrsc.org

This table is based on findings from thermodynamic modeling studies and illustrates some of the identified species.

Reaction Pathway and Transition State Analysis for Transformation Mechanisms

Understanding the mechanisms of reactions involving chromium aqua complexes, such as ligand substitution and redox processes, requires detailed analysis of reaction pathways and the associated transition states. Computational chemistry provides the tools to explore these microscopic details.

For ligand substitution reactions in octahedral chromium(III) complexes, the mechanism can range from associative (A) to dissociative (D), often proceeding through an interchange (I_a or I_d) pathway. unige.chrsc.org The nature of the entering and leaving groups, as well as the electronic structure of the metal center, influences the preferred pathway. rsc.org Theoretical calculations can help to distinguish between these mechanisms by determining the structure and energy of the transition state.

In the context of water exchange reactions, computational studies can elucidate the role of the solvent and the energy barriers involved. murdoch.edu.au For example, the aquation of CrCl₃ is slow in an acidic environment, but at milder pH, the formation of conjugate base complexes can lead to different halide-water exchange pathways. murdoch.edu.au The reaction can proceed through either a stepwise or a concerted mechanism, and computational modeling is necessary to identify the lowest energy pathway by exploring various transition states. murdoch.edu.au

Transition state theory is a fundamental framework for understanding reaction kinetics. The energy required to reach the transition state from the reactants is the activation energy. tumkuruniversity.ac.in For chromium complexes, the crystal field activation energy, which is the change in crystal field stabilization energy upon forming the transition state, can provide insights into whether a reaction will be slow or fast. cbpbu.ac.in

For redox reactions, such as the "electron-transfer" between chromium(II) and monofluoropentaaquochromium(III), the formation of a bridged transition state can provide a low-energy pathway. rsc.org In this specific case, a fluoride-bridged transition state facilitates the reaction. rsc.org The possibility of transition states involving two bridging anions has also been investigated. rsc.org

Interactions of Chromium Aquo Species at Aqueous Solid Interfaces

Adsorption Isotherms and Kinetics on Mineral Oxides and Environmental Sediments

The removal of chromium from aqueous solutions through adsorption onto solid surfaces is a key process influencing its environmental concentration. This process is typically analyzed using adsorption isotherms, which describe the equilibrium distribution of the adsorbate between the liquid and solid phases, and kinetic models, which describe the rate of adsorption.

Research has shown that the adsorption of chromium species onto various materials, including mineral oxides, activated carbons, and natural sediments, can be described by several isotherm models. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, and the Freundlich model, which describes multilayer adsorption on a heterogeneous surface, are commonly used. plos.org For instance, the adsorption of Cr(VI) on lanthanum-modified red mud was found to fit the Langmuir isotherm well, indicating a mono-layer adsorption pattern. plos.org Similarly, the adsorption of Cr(III)-citric acid complexes on silts and fine sands followed the Langmuir model. sciopen.com In other cases, such as the binding of chromium species to ferrihydrite, the Sips isotherm, a combination of the Langmuir and Freundlich models, provided the best fit, suggesting the involvement of different types of adsorption sites. nih.gov

The kinetics of chromium adsorption frequently follow the pseudo-second-order model. plos.orgsciopen.comroyalsocietypublishing.org This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. sciopen.com Studies on various adsorbents, from polyacrylonitrile-based porous carbon to modified red mud, have confirmed the applicability of this kinetic model. plos.orgroyalsocietypublishing.org The time to reach adsorption equilibrium can vary significantly depending on the adsorbent and conditions, ranging from approximately 120 minutes for certain porous carbons to several hours for modified activated carbons. royalsocietypublishing.orgmdpi.com

Table 1: Adsorption Isotherm and Kinetic Models for Chromium Species on Various Adsorbents

Adsorbent Chromium Species Best-Fit Isotherm Model Best-Fit Kinetic Model Reference
Lanthanum-Modified Red Mud Cr(VI) Langmuir Pseudo-second-order plos.org
Polyacrylonitrile-based Porous Carbon Cr(VI) - Pseudo-second-order royalsocietypublishing.org
Silts and Fine Sands Cr(III)-Citric Acid Complex Langmuir Pseudo-second-order sciopen.com
Ferrihydrite Cr(III) and Cr(VI) Sips - nih.gov
Olive Wastes-derived Carbon Cr(III) and Cr(VI) Langmuir Pseudo-second-order nih.gov

Surface-Mediated Redox Processes Involving Hydrated Chromium

The environmental fate of chromium is critically dependent on its oxidation state, as Cr(III) and Cr(VI) have vastly different toxicities and mobilities. Solid surfaces in natural environments, particularly mineral oxides, play a crucial role in mediating the redox transformations between these two forms. jlakes.org

The oxidation of the relatively immobile Cr(III) to the highly mobile and toxic Cr(VI) can be facilitated by manganese (Mn) (hydr)oxides. jlakes.org While dissolved oxygen is not an effective oxidant for Cr(III) due to slow kinetics, Mn(III) and Mn(IV) oxides are considered the primary abiotic oxidants of Cr(III) in natural settings. jlakes.orgpjoes.com The rate of this oxidation can be influenced by pH; for example, the oxidation of Cr(III) by MnO₂ was observed to decrease as pH increased from 6.9 to 9.0, which may be due to the conversion of dissolved Cr(III) species into less reactive hydroxides. pjoes.com

Conversely, the reduction of Cr(VI) to Cr(III) is a key process for chromium immobilization and detoxification. This reduction can be mediated by various species and surfaces. Dissolved ferrous iron (Fe(II)) and sulfide (B99878) minerals are significant reductants of Cr(VI). jlakes.org The presence of iron-bearing minerals like magnetite can facilitate this heterogeneous redox reaction. umich.edu Humic acids can also contribute to Cr(VI) reduction, potentially through the action of the Fe(III)/Fe(II) redox couple acting as an electron transfer catalyst. pjoes.com The reduction process often involves intermediate species such as pentavalent Cr(V) and tetravalent Cr(IV), which are highly reactive. nsf.gov

Role of Surface Charge and pH on Adsorption/Desorption Phenomena

The pH of the aqueous solution is a master variable controlling the adsorption and desorption of chromium aquo species at solid-water interfaces. Its influence is twofold: it alters the surface charge of the adsorbent and determines the speciation of chromium ions in the solution. royalsocietypublishing.orgmdpi.com

The surface of most mineral oxides and other adsorbents possesses a pH-dependent charge. At a pH below the adsorbent's point of zero charge (pHPZC), the surface is predominantly positively charged, while at a pH above the pHPZC, it is negatively charged. nih.gov This is critical for the adsorption of chromium, which exists as different ionic species depending on the pH and its oxidation state. Cr(VI) is typically found as oxyanions such as HCrO₄⁻ and Cr₂O₇²⁻ in acidic conditions and as CrO₄²⁻ in alkaline conditions. plos.orgnih.gov Consequently, the adsorption of these anionic Cr(VI) species is favored at low pH (below the pHPZC), where the adsorbent surface is positively charged, leading to strong electrostatic attraction. royalsocietypublishing.orgnih.govmdpi.com As the pH increases, the surface becomes more negatively charged, resulting in electrostatic repulsion and decreased Cr(VI) adsorption. mdpi.commdpi.com

For Cr(III), adsorption generally increases with increasing pH. iwaponline.com At low pH, Cr(III) exists primarily as the hydrated cation [Cr(H₂O)₆]³⁺ and its hydrolysis products. As pH rises, Cr(III) forms various hydroxo species and eventually precipitates as chromium hydroxide (B78521) [Cr(OH)₃]. The increased adsorption at higher pH values is often attributed to surface complexation and reduced repulsion between the cation and the increasingly negative surface. iwaponline.com Desorption can be induced by shifting the pH to a range where electrostatic repulsion occurs; for instance, Cr(VI) can be desorbed under alkaline conditions where both the adsorbent surface and the chromium oxyanions are negatively charged. nih.gov

Table 2: Effect of pH on Chromium Adsorption

Chromium Species General Trend with Increasing pH Optimal pH Range for Adsorption Reason References
Cr(VI) (anionic) Decreases Acidic (e.g., pH 2-6) Electrostatic attraction between positive surface (pH < pHPZC) and Cr(VI) oxyanions. royalsocietypublishing.orgmdpi.comnih.govmdpi.com
Cr(III) (cationic) Increases Near-neutral to slightly acidic (e.g., pH 3.7-6) Reduced electrostatic repulsion, surface complexation, and precipitation. iwaponline.com

Complexation with Natural Organic Matter at Interfaces

Natural organic matter (NOM), such as humic and fulvic acids, is ubiquitous in soil and aquatic systems and significantly influences the behavior of chromium through complexation. nih.govresearchgate.net When Cr(III) complexes with NOM, its solubility, mobility, and interaction with mineral surfaces are altered. researchgate.netresearchgate.net

Studies using techniques like EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy have revealed details about the coordination chemistry of Cr(III)-NOM complexes. nih.govresearchgate.netacs.org The structure of these complexes is highly dependent on pH. At low pH (below 5), Cr(III) tends to form monomeric complexes with NOM, where it binds to functional groups like carboxylates. nih.govresearchgate.net In this form, only Cr-O-C and Cr···C interactions are typically observed. nih.govacs.org As the pH increases above 5, polynuclear complexes, including dimers and even tetramers, become dominant. nih.govresearchgate.net These larger complexes are characterized by Cr···Cr interactions. nih.govresearchgate.net

The formation of stable, soluble complexes between Cr(III) and organic acids like citric acid can significantly reduce its adsorption onto sediments. sciopen.com For example, the equilibrium adsorption capacity of a Cr(III)-citric acid complex on silts and fine sands was found to be an order of magnitude lower than that of free Cr(III) ions. sciopen.com This enhanced solubility and mobility due to complexation with NOM can increase the risk of chromium transport in the environment. researchgate.net The complexation kinetics can be slow, especially at low pH, sometimes requiring months to reach equilibrium. nih.govresearchgate.net

Advanced Analytical and Methodological Approaches for Chromium Aquo Chemistry

Chromatographic Techniques for Species Separation

Chromatographic methods are fundamental for the physical separation of chromium species prior to their quantification. The separation is primarily based on the distinct ionic characteristics of trivalent and hexavalent chromium in water. Typically, Cr(III) exists as cationic aqua-hydroxo complexes, while Cr(VI) is found as an anionic species, predominantly chromate (B82759) (CrO₄²⁻). lcms.cz This difference in charge forms the basis for their separation using ion-exchange chromatography.

Two principal ion-exchange strategies are employed:

Anion-Exchange Chromatography: This is the most common approach, where the anionic Cr(VI) is retained by a positively charged stationary phase. nih.gov To separate the cationic Cr(III) using the same method, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is often added to the sample. metrohm.comuj.ac.za This forms a stable, negatively charged [Cr(III)-EDTA]⁻ complex, allowing both it and the Cr(VI) anion to be separated in a single chromatographic run on an anion-exchange column. uj.ac.zamdpi.com

Cation-Exchange Chromatography: This method leverages a negatively charged stationary phase to retain the cationic Cr(III) species, allowing the anionic Cr(VI) to pass through unretained. nih.govuj.ac.za

Recent advancements include the development of mixed-mode columns capable of separating both cations and anions simultaneously, which can eliminate the need for time-consuming sample pretreatment with complexing agents. lcms.cz High-performance liquid chromatography (HPLC) is widely used, offering high resolution and efficiency. frontiersin.orgnih.gov

The following table summarizes various chromatographic methods used for chromium speciation.

MethodColumn TypeEluent/Mobile PhaseDetection LimitAnalysis TimeReference
Anion-Exchange HPLCDionex IonPac AS7250 mM (NH₄)₂SO₄, 100 mM NH₄OHCr(VI): 0.2 ng/mL~12 min uj.ac.za
Anion-Exchange HPLC with DerivatizationNot specifiedNot specifiedCr(III): 2.4 µg/L, Cr(VI): 2.1 µg/LNot specified pjoes.com
Mixed-Mode ICShodexTM VC-50 2DOxalic acid, Tris, Ethylenediamine (B42938)Cr(III) & Cr(VI): 2-10 µg/L (calibration range)< 10 min lcms.cz
Strong Anion-Exchange HPLCMono Q HR 5/5Gradient: 100% water to 100% NH₄Cl< 0.37 ng/mL10 min frontiersin.orgnih.gov

Flow Injection Analysis and Microfluidic Systems for Detection

To meet the demand for rapid and automated analysis, flow injection analysis (FIA) and microfluidic systems have emerged as powerful tools for chromium detection.

Flow Injection Analysis (FIA) FIA is an automated technique that involves injecting a sample into a continuously flowing carrier stream, which then merges with reagent streams before passing through a detector. ysi.commee.gov.cn For chromium analysis, FIA is almost universally based on the colorimetric reaction between Cr(VI) and 1,5-diphenylcarbazide (B1670730) (DPC) under acidic conditions, which produces a distinct red-violet complex. ysi.comxmu.edu.cnnih.gov The absorbance of this complex is measured spectrophotometrically. The systems can be optimized for parameters like reagent concentration, flow rate, and mixing coil length to achieve high sensitivity and throughput. xmu.edu.cnnih.gov Coupling FIA with long path-length liquid waveguide capillary cells (LWCC) can significantly enhance sensitivity, enabling sub-nanomolar detection limits. xmu.edu.cnnih.gov

Microfluidic Systems Microfluidic systems, often called 'lab-on-a-chip' or 'lab-on-a-disc' devices, miniaturize the entire analytical process onto a small platform. okayama-u.ac.jpdcu.iedcu.ie These devices offer significant advantages, including portability, reduced sample and reagent consumption, and rapid analysis times. okayama-u.ac.jpjst.go.jp Like FIA, many microfluidic sensors rely on the DPC colorimetric reaction. okayama-u.ac.jp A key innovation in microfluidic devices is the ability to perform on-chip speciation. For example, microfluidic paper-based analytical devices (μ-PADs) have been designed with multiple channels. okayama-u.ac.jp One channel measures Cr(VI) directly, while another channel incorporates an oxidation zone (e.g., using Cerium(IV)) to convert Cr(III) to Cr(VI), thus allowing for the determination of total chromium. The Cr(III) concentration is then calculated by subtracting the Cr(VI) value from the total. okayama-u.ac.jp

The table below details the performance of selected FIA and microfluidic systems.

System TypePrincipleTarget SpeciesDetection LimitThroughput/SpeedReference
FIA-LWCCDPC SpectrophotometryCr(VI)0.12 nM< 2 min/sample xmu.edu.cnnih.gov
FIADPC SpectrophotometryCr(VI)0.0011 mg/L50 samples/hour ysi.com
µ-PADDPC Colorimetry with online oxidationCr(VI) & Cr(III)Cr(VI): 0.008 mg/L, Cr(III): 0.07 mg/LNot specified okayama-u.ac.jp
Lab-on-a-DiscDPC & PDCA SpectrophotometryCr(VI) & Cr(III)Not specifiedRapid sample-to-answer dcu.iedcu.ie

Coupled Analytical Techniques for Comprehensive Speciation

Hyphenated or coupled techniques, which link a separation method to a highly sensitive detector, provide the most powerful and comprehensive approach for chromium speciation. The combination of High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the preeminent technique in this field. mdpi.comnih.govnih.govmdpi.com

HPLC-ICP-MS combines the robust separation capabilities of HPLC with the exceptional sensitivity, elemental specificity, and multi-isotope detection of ICP-MS. lcms.czfrontiersin.org This synergy allows for the precise quantification of individual chromium species in complex matrices, even at ultra-trace concentrations. frontiersin.orgnih.gov The technique has been successfully applied to the analysis of various water types and other environmental samples. mdpi.comnih.gov For example, a method coupling HPLC with both a Diode-Array Detector (DAD) and an ICP-MS was developed to gain molecular and elemental information simultaneously, achieving a recovery of 99.7% for a natural water certified reference material. mdpi.comnih.gov The development of fast HPLC-ICP-MS methods has reduced analysis times to as little as 1.5 minutes for Cr(VI) quantification. mdpi.com

Other relevant coupled techniques include Ion Chromatography coupled with Inductively Coupled Plasma Optical Emission Spectrometry (IC-ICP-OES) and various FIA-based hyphenations. uj.ac.zapjoes.com

Key examples of coupled analytical techniques are presented below.

Coupled TechniqueSeparation ColumnKey Performance MetricsApplicationReference
HPLC-DAD/ICP-MSHamilton PRP-X100 Anion Exchange99.7% recovery for CRM natural waterWater and biological samples mdpi.comnih.gov
Fast HPLC-ICP-MSWeak anion-exchange columnQuantification within 1.5 minutesFood products mdpi.com
IC-ICP-MSMetrosep Carb 2Calibration range: 0.5–20.0 µg/LWater samples metrohm.com
IC-ICP-OESDionex AG 9 / AS 9Analysis time < 2 minutesSynthetic samples uj.ac.za

Development of Novel Sensors for Chromium Species in Water

Recent research has focused on developing novel sensors that enable simple, rapid, and often portable detection of chromium species, moving analysis from the laboratory to the field. These sensors utilize a variety of detection principles.

Optical and Colorimetric Sensors: These sensors often employ advanced nanomaterials that exhibit changes in their optical properties (color or fluorescence) upon interaction with chromium. mdpi.com For example, nitrogen-doped carbon dots have been shown to produce a distinct absorption peak at 550 nm in the presence of Cr(VI), enabling visual and ratiometric detection with a limit of 300 nM. mdpi.com Other systems use probes like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in portable, image-analysis-based devices. plos.org

Electrochemical Sensors: This class of sensors, which includes potentiometric and amperometric devices, measures changes in electrical signals resulting from the electrochemical reaction of chromium at an electrode surface. researchgate.net Screen-printing technologies are being used to mass-produce low-cost, disposable, and robust electrochemical sensors suitable for environmental monitoring. researchgate.net

Integrated Micro-Sensors: Highly integrated devices, such as ion-sensitive field-effect transistors (ISFETs) coated with a Cr(VI)-selective membrane, offer real-time detection. rsc.org When combined with a microfluidic control system, these ISFETs can provide continuous and automated monitoring of water sources for industrial or domestic use. rsc.org

Cell-Based Biosensors: An innovative approach involves using living cells as the sensing element. ama-science.org These biosensors monitor the physiological response of cells (e.g., V79 hamster lung fibroblasts) upon exposure to toxic substances. Parameters such as cellular oxygen consumption, impedance, and acidification rate are measured. Such systems have proven highly sensitive, capable of detecting toxic Cr(VI) at concentrations as low as 0.5 µM, while showing no response to non-toxic Cr(III). ama-science.org

A summary of novel sensor developments is provided in the following table.

Sensor TypeDetection PrincipleTarget SpeciesLimit of Detection (LOD)Response TimeReference
Optical SensorN-doped carbon dotsCr(VI)300 nM< 1 min mdpi.com
Integrated SensorIon-Selective Membrane on ISFETCr(VI)Differentiates 10⁻⁶–10⁻⁴ MReal-time, continuous rsc.org
Cell-Based SensorCellular oxygen consumptionToxic Cr(VI)0.5 µM< 3 hours ama-science.org
Lab-on-a-DiscColorimetry/Optical AbsorbanceCr(III) & Cr(VI)Lower than handheld colorimetersRapid dcu.iedcu.ie

Emerging Research Frontiers and Future Directions in Chromium Aquo Complex Chemistry

Design and Synthesis of Novel Chromium Aquo-Based Coordination Polymers and Metal-Organic Frameworks

The construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) based on chromium aquo complexes is a burgeoning area of research. These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis, which stem from their high porosity, large surface areas, and the presence of coordinatively unsaturated metal sites.

A notable example is the synthesis of chromium-based porous coordination polymers using azolate ligands. Researchers have successfully prepared chromium PCPs through solvothermal reactions with ligands such as 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (H2dmcpz) and 1,4-di(1H-tetrazole-5yl)benzene (H2BDT). nih.gov One such compound, [Cr(BDT)(DEF)]⊃DEF, exhibits structural flexibility and reactivity towards oxygen molecules due to its unsaturated Cr(II) centers. nih.gov Another novel structure, [Cr3O(HBDT)2(BDT)Cl3)]⊃DMF, features a new type of trinuclear chromium μ3-O cluster and possesses a significant Brunauer-Emmett-Teller (BET) surface area of 700 m²/g. nih.gov

One of the most extensively studied chromium-based MOFs is MIL-101(Cr). It is typically synthesized hydrothermally from a mixture of a chromium(III) salt, such as Cr(NO₃)₃·9H₂O, and terephthalic acid (H₂BDC). researchgate.net The synthesis is often carried out at 220 °C for 8 hours, and additives like hydrofluoric acid can be used to enhance the crystallinity and porosity of the final product. researchgate.net MIL-101(Cr) is renowned for its exceptionally high specific surface area, large pore sizes (29 Å and 34 Å), and excellent thermal and chemical stability. researchgate.net

Recent advancements in the synthesis of chromium MOFs include the development of a dual-modulator strategy for the de novo synthesis of single-crystalline, multi-module Cr-MOFs. This approach utilizes a combination of hydrofluoric acid and pyridine (B92270) to control the competitive coordination bonding in dual-ligand systems, enabling the formation of highly crystalline structures at the microscale. b2match.com

Table 1: Synthesis of Chromium-Based Coordination Polymers and Metal-Organic Frameworks

Compound/Material Ligand(s) Synthesis Method Key Features
[Cr3O(HBDT)2(BDT)Cl3)]⊃DMF 1,4-di(1H-tetrazole-5yl)benzene (H2BDT) Solvothermal Novel trinuclear chromium cluster; BET surface area of 700 m²/g
[Cr(BDT)(DEF)]⊃DEF 1,4-di(1H-tetrazole-5yl)benzene (H2BDT) Solvothermal Structurally flexible; reactive towards O₂ due to unsaturated Cr(II) centers
MIL-101(Cr) Terephthalic acid (H₂BDC) Hydrothermal/Solvothermal High surface area (~4100 m²/g); large pores (29 Å and 34 Å); excellent stability
Cr-bpdc-tph Biphenyl-4,4'-dicarboxylic acid (H2bpdc), 4,4',4''-(1,3,5-triazine-2,4,6-triyl)triphenol (B8196678) (H3tph) Dual-modulator (HF-pyridine) solvothermal Single-crystalline, multi-module structure; high stability in harsh conditions

Supramolecular Chemistry and Host-Guest Interactions with Polynuclear Aquo Complexes

The principles of supramolecular chemistry, which govern the assembly of molecules through non-covalent interactions, are being increasingly applied to the study of polynuclear chromium aquo complexes. These interactions, including hydrogen bonding and van der Waals forces, are crucial for understanding the formation of larger, organized structures from smaller building blocks. wikipedia.org

A significant breakthrough in this area has been the use of a supramolecular approach to crystallize polynuclear chromium(III) aqua hydroxo complexes. researchgate.net By employing macrocyclic cavitands like cucurbit[n]uril (n=7, 8), researchers have successfully synthesized and structurally characterized supramolecular compounds containing [Cr₂(OH)₂(H₂O)₈]⁴⁺ and [Cr₄(OH)₆(H₂O)₁₂]⁶⁺ cations. researchgate.net X-ray diffraction studies revealed that these polynuclear chromium aquo complexes are encapsulated within the cavities of the cucurbit[n]uril molecules. researchgate.net The stability of these host-guest arrangements is attributed to hydrogen bonds formed between the hydroxo and aquo ligands of the chromium complexes and the portal oxygen atoms of the macrocycles. researchgate.net

This research demonstrates a powerful strategy for isolating and stabilizing specific polynuclear chromium aquo complexes from aqueous solutions, where a mixture of oligomeric species typically exists. The selective isolation of these complexes is a crucial step towards understanding their formation mechanisms and intrinsic properties. researchgate.net The compound {Cr₂(OH)₂(H₂O)₈₂}-(NO₃)₄·18.75H₂O represents the first example of a supramolecular compound formed between cucurbit mdpi.comuril and a metal aquo complex. researchgate.net

While the study of host-guest chemistry involving polynuclear chromium aquo complexes is still an emerging field, these findings open up new avenues for the design of novel supramolecular architectures with potential applications in areas such as catalysis and molecular recognition. wikipedia.orgresearchgate.net

Green Chemistry Approaches in the Synthesis and Application of Chromium Aquo Compounds

The principles of green chemistry are increasingly influencing the synthesis and application of chromium aquo compounds, with a focus on reducing the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, the development of solvent-free synthetic methods, and the utilization of renewable resources.

A significant advancement in the green synthesis of chromium-containing materials is the use of water as a solvent, replacing traditional organic solvents which are often toxic and difficult to dispose of. For instance, the synthesis of the robust chromium-based metal-organic framework MIL-101(Cr) can be achieved using only water as the solvent, which is a significant step towards a more sustainable manufacturing process. encyclopedia.pub

Furthermore, green synthesis methods are being explored for the production of chromium oxide nanoparticles, which can be derived from chromium aquo precursors. These methods often utilize plant extracts as reducing and capping agents, eliminating the need for harsh chemicals. For example, aqueous extracts of Melia azedarach and Artemisia herba-alba have been used to reduce chromium(VI) to chromium oxide nanoparticles. wikipedia.orgjocpr.com Similarly, extracts from Elaeis guineensis have been employed for the green synthesis of Cr₂O₃ nanoparticles. unina.it These biological methods are not only environmentally friendly but can also impart enhanced biocompatibility to the resulting nanoparticles. nih.gov

In addition to the use of green solvents and reagents, research is also focused on developing energy-efficient synthetic routes. The short reaction times often associated with green synthesis methods can lead to an increase in the purity of the nanoparticles by minimizing unwanted side reactions that can occur in classical thermal methods. nih.gov

The application of chromium aquo compounds in green chemistry also extends to their use in environmentally beneficial processes. For example, chromium-based materials are being investigated for the photocatalytic reduction of toxic Cr(VI) to the less harmful Cr(III), offering a sustainable approach to water remediation. nih.gov

Advanced Materials Incorporating Chromium Aquo Complexes for Specific Chemical Applications (e.g., photocatalysis, separation technologies)

Advanced materials incorporating chromium aquo complexes are at the forefront of research for a range of specific chemical applications, most notably in photocatalysis and separation technologies. The unique electronic and structural properties of these complexes make them highly suitable for these demanding applications.

In the realm of photocatalysis , chromium-based metal-organic frameworks (MOFs) have emerged as promising materials for the photoreduction of hexavalent chromium (Cr(VI)), a highly toxic and mobile environmental pollutant. nih.govnih.gov MOFs like MIL-101(Cr) and others can act as dual-function sorbent/photocatalysts, combining the ability to adsorb Cr(VI) and then reduce it to the less toxic Cr(III) under light irradiation. researchgate.netnih.gov The semiconductor nature and high porosity of these materials are key to their photocatalytic activity. nih.gov To enhance their efficiency, researchers are exploring the development of heterojunction-structured photocatalysts by combining chromium-based MOFs with other inorganic or organic semiconductors. nih.gov

For separation technologies , the distinct charges of different chromium(III) aquo complexes form the basis for their separation using ion exchange chromatography. researchgate.net For example, a mixture of [Cr(H₂O)₆]³⁺, [Cr(H₂O)₅Cl]²⁺, and [Cr(H₂O)₄Cl₂]⁺ can be separated on a cation exchange resin. The complex with the highest positive charge, hexaaquachromium(III), binds most strongly to the negatively charged resin. By progressively increasing the concentration of an acid eluent, the complexes can be selectively released from the resin, with the lower-charged species eluting first. researchgate.net This principle is fundamental for isolating pure chromium(III) complexes. researchgate.net

Furthermore, novel materials like ion-imprinted polymers (IIPs) are being developed for the selective separation and determination of Cr(III) species. These polymers are created with a Cr(III)-nicotinate complex as a template, resulting in a material with high selectivity for Cr(III) ions. This technology has been successfully applied to the determination of Cr(III) in wastewater.

Table 2: Applications of Advanced Materials Incorporating Chromium Aquo Complexes

Material Type Specific Material/Complex Application Principle of Operation
Metal-Organic Framework (MOF) MIL-101(Cr) Photocatalysis (Cr(VI) reduction) Adsorption of Cr(VI) followed by light-induced reduction to Cr(III)
Metal-Organic Framework (MOF) Amine-functionalized MIL-100(Fe) Photocatalysis (Cr(VI) reduction) Efficient adsorption and photocatalytic reduction of Cr(VI) to Cr(III) with capture in the MOF pores
Ion Exchange Resin Sulfonate, phosphonate, or carboxylate functionalized polymer Separation of Cr(III) aquo complexes Differential electrostatic interactions of charged complexes with the resin
Ion-Imprinted Polymer (IIP) Acrylamide-based polymer with Cr(III)-nicotinate template Selective separation of Cr(III) Shape- and charge-selective binding of Cr(III) ions to imprinted cavities

Q & A

Q. How can researchers balance novelty and reproducibility when proposing new chromium remediation methods?

  • Methodological Answer :
  • Benchmark novel methods (e.g., biochar-modified filters) against EPA-approved techniques (e.g., coagulation-flocculation) .
  • Publish full procedural details, including raw datasets and uncertainty estimates, to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.